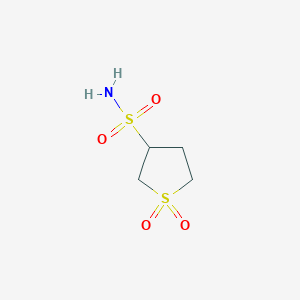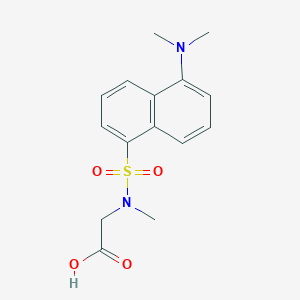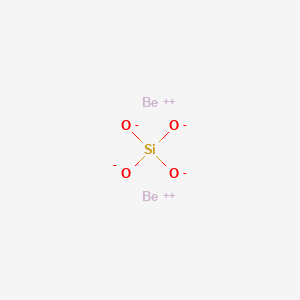
1-Pentylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylcyclohexene is an organic compound with the molecular formula C₁₁H₂₀. It is also known by other names such as 1-Pentyl-1-cyclohexene and this compound . This compound is a derivative of cyclohexene, where a pentyl group is attached to the first carbon of the cyclohexene ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Métodos De Preparación
The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Pentylcyclohexene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and halogenated cyclohexene derivatives .
Aplicaciones Científicas De Investigación
1-Pentylcyclohexene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Pentylcyclohexene involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The compound may also undergo metabolic transformations, producing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
1-Pentylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: A simpler structure without the pentyl group, used in similar chemical reactions and applications.
Cyclohexane: A fully saturated derivative, used as a solvent and in the production of nylon.
Cyclohexanol: An alcohol derivative, used in the synthesis of plasticizers and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
15232-85-6 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-pentylcyclohexene |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |
Clave InChI |
IOTQTOFPEVQVPG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCCCC1 |
SMILES canónico |
CCCCCC1=CCCCC1 |
| 15232-85-6 | |
Sinónimos |
1-Pentyl-1-cyclohexene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)




![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)

